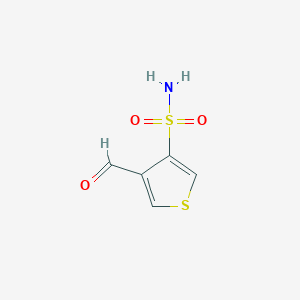

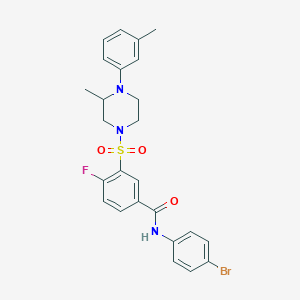

![molecular formula C18H23F2NO B2373445 (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2190365-46-7](/img/structure/B2373445.png)

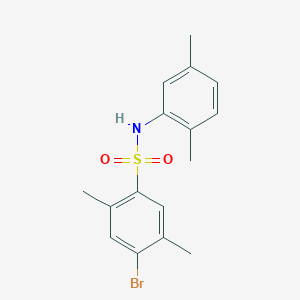

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

CCR5 Receptor Antagonism in HIV Inhibition

The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) demonstrates potent noncompetitive allosteric antagonism of the CCR5 receptor, a key target in HIV-1 treatment. This mechanism involves blocking the binding of chemokines to CCR5, thereby inhibiting HIV-1 entry into cells. The unique divergence in blocking function and binding by this antagonist showcases the potential for sequential drug use to overcome HIV viral resistance (Watson et al., 2005).

Advancements in Organic Synthesis Techniques

Research into tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates highlights their activation by Ag(I) salts leading to π-cyclizations, a process instrumental in synthesizing complex organic molecules. This technique showcases the manipulation of molecular structures to yield desired organic compounds with significant precision (Hermann & Brückner, 2018).

Antimicrobial Activity of Methanone Derivatives

The synthesis and evaluation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives have shown promising antimicrobial activity. This study points to the potential of these compounds in developing new antimicrobial agents, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Chaudhari, 2012).

Application in Food Chemistry

Research into synthetic phenolic antioxidants, including compounds with tert-butyl groups, focuses on their quantification in dry foods. This study underlines the significance of analytical chemistry in ensuring food safety and compliance with regulatory standards, emphasizing the role of chemical analysis in public health (Perrin & Meyer, 2002).

Synthesis of Pyrrole Derivatives

An efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone demonstrates the importance of innovative synthesis methods in creating compounds for further research applications. Such advancements in chemical synthesis techniques contribute significantly to the development of new materials and molecules for various scientific fields (Kaur & Kumar, 2018).

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO/c1-16(2,3)14-6-4-13(5-7-14)15(22)21-10-8-17(9-11-21)12-18(17,19)20/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPFOMKZYMZLIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

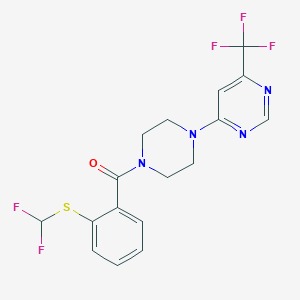

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

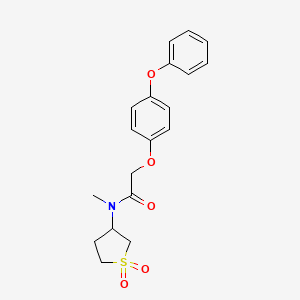

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

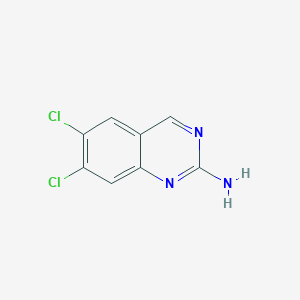

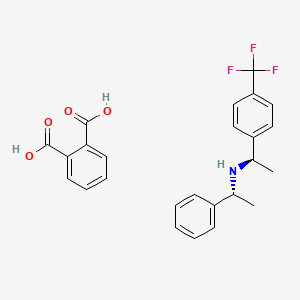

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)